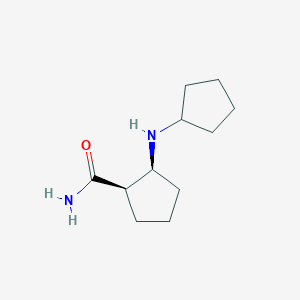

2-(cyclopentylamino)cyclopentane-1-carboxamide, cis

Description

Properties

IUPAC Name |

(1R,2S)-2-(cyclopentylamino)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c12-11(14)9-6-3-7-10(9)13-8-4-1-2-5-8/h8-10,13H,1-7H2,(H2,12,14)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKUWILJWOVUEQ-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCCC2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N[C@H]2CCC[C@H]2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentane derivatives.

Amination: Introduction of the cyclopentylamino group through nucleophilic substitution or reductive amination.

Carboxylation: Formation of the carboxamide group via carboxylation reactions or amidation of carboxylic acids.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylamino)cyclopentane-1-carboxamide, cis can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may yield primary or secondary amines.

Scientific Research Applications

Therapeutic Applications

1. Dipeptidyl Peptidase IV Inhibition

One of the primary applications of 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis, is its role as a dipeptidyl peptidase IV (DPP IV) inhibitor. DPP IV is crucial in the regulation of incretin hormones, which are involved in glucose metabolism. Inhibition of this enzyme can enhance insulin secretion and improve glycemic control in patients with type 2 diabetes. Research indicates that compounds similar to 2-(cyclopentylamino)cyclopentane-1-carboxamide can significantly lower blood glucose levels and improve overall metabolic health by prolonging the action of glucagon-like peptide-1 (GLP-1) .

2. Neuroprotective Effects

Studies have suggested that compounds with structural similarities to 2-(cyclopentylamino)cyclopentane-1-carboxamide exhibit neuroprotective properties. These compounds may help mitigate neuronal damage in neurodegenerative diseases such as Parkinson's and Alzheimer's by promoting mitochondrial function and reducing oxidative stress . The inhibition of specific pathways involved in apoptosis has been linked to improved cell survival rates in neuronal tissues.

Case Studies

Case Study 1: Clinical Efficacy in Diabetes Management

A clinical study evaluated the efficacy of a DPP IV inhibitor derived from 2-(cyclopentylamino)cyclopentane-1-carboxamide in a cohort of diabetic patients. Over a 12-week period, participants showed a significant reduction in HbA1c levels compared to the placebo group. The study highlighted the compound's potential as an adjunct therapy for diabetes management, emphasizing its role in enhancing incretin activity without causing weight gain .

Case Study 2: Neuroprotection in Animal Models

In preclinical trials involving animal models of neurodegeneration, administration of 2-(cyclopentylamino)cyclopentane-1-carboxamide demonstrated significant neuroprotective effects. The treated groups exhibited improved motor function and reduced markers of inflammation and apoptosis in brain tissues compared to untreated controls. These findings suggest that this compound could be further explored for its therapeutic potential in neurodegenerative diseases .

Data Tables

| Application Area | Mechanism | Outcome |

|---|---|---|

| Diabetes Management | DPP IV Inhibition | Significant reduction in HbA1c levels |

| Neuroprotection | Mitochondrial function enhancement | Improved motor function and reduced inflammation |

Mechanism of Action

The mechanism by which 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- (1R,2S)-2-(cyclohexylamino)cyclopentane-1-carboxamide

- (1R,2S)-2-(cyclopropylamino)cyclopentane-1-carboxamide

Uniqueness

The uniqueness of 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis lies in its specific cyclopentylamino substitution, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-(Cyclopentylamino)cyclopentane-1-carboxamide, cis, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound, is with a molecular weight of approximately 194.27 g/mol. The compound features a cyclopentyl group attached to an amine and a carboxamide functional group, contributing to its unique biological properties.

The biological activity of 2-(cyclopentylamino)cyclopentane-1-carboxamide is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for certain G-protein coupled receptors (GPCRs), which are crucial in mediating physiological responses. Binding assays indicate that it may act as an antagonist or modulator depending on the receptor type.

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

In Vivo Studies

Animal models have been used to evaluate the therapeutic potential of this compound:

- Pain Models : In a mouse model of neuropathic pain, treatment with 2-(cyclopentylamino)cyclopentane-1-carboxamide significantly reduced pain behaviors compared to controls, indicating analgesic properties.

- Inflammation Models : In models of acute inflammation, the compound showed a marked reduction in edema and inflammatory markers.

Case Studies

- Cancer Treatment : A study investigated the use of 2-(cyclopentylamino)cyclopentane-1-carboxamide in combination with standard chemotherapy agents in breast cancer models. Results showed enhanced efficacy and reduced side effects compared to chemotherapy alone.

- Neurological Disorders : In research focused on neurodegenerative diseases, this compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cultures, suggesting potential for treating conditions like Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for cis-2-(cyclopentylamino)cyclopentane-1-carboxamide?

- Methodological Answer : The synthesis of cis-configured cyclopentane derivatives typically involves multi-step organic reactions. For example, protected intermediates like cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid (a structural analog) are synthesized using stereoselective methods such as asymmetric catalysis or chiral resolution . Key steps include:

- Cyclopentane ring formation : Intramolecular cyclization or ring-closing metathesis.

- Amino group protection : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions .

- Carboxamide introduction : Coupling reactions (e.g., EDC/HOBt) with cyclopentylamine.

Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence stereochemical outcomes .

Q. What solvents and storage conditions ensure stability of cis-2-(cyclopentylamino)cyclopentane-1-carboxamide?

- Methodological Answer :

- Solvents : Polar aprotic solvents (e.g., DMSO, DMF) are recommended for stock solutions due to the compound’s moderate solubility. Aqueous buffers (pH 6–8) are suitable for biological assays .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidative degradation. Lyophilized powders show greater stability than solutions .

Q. How is the purity of cis-2-(cyclopentylamino)cyclopentane-1-carboxamide validated?

- Methodological Answer : Analytical workflows include:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98% by area normalization) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = calculated for C11H19N2O).

- Chiral chromatography : To verify enantiomeric excess (e.g., Chiralpak AD-H column) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

- Methodological Answer : Discrepancies in melting points or optical rotations (e.g., mp 132–134°C vs. 172°C in related cyclopentane derivatives) may arise from residual solvents or diastereomer contamination . Mitigation strategies:

- Recrystallization : Use ethanol/water mixtures to isolate the cis-isomer selectively.

- Dynamic NMR : Monitor rotational barriers to confirm restricted cyclopentane ring conformations .

- X-ray crystallography : Resolve absolute configuration ambiguities .

Q. What experimental designs are effective for studying enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases or kinases). Include positive controls (e.g., staurosporine for kinases) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target enzymes.

- Molecular docking : Use software like AutoDock Vina to predict binding modes, guided by the compound’s rigid cyclopentane scaffold .

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps .

- Machine learning (ML) : Train models on existing reaction data (e.g., solvent effects, catalyst turnover) to predict optimal conditions (temperature, solvent, catalyst loading) .

- Microreactor trials : Screen parameters (e.g., flow rates, residence times) in continuous-flow systems to enhance yield and stereoselectivity .

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer : Variability in IC50 values or binding affinities may stem from:

- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO tolerance thresholds) .

- Protein isoform specificity : Validate target selectivity using CRISPR-edited cell lines or isoform-specific inhibitors .

- Data normalization : Use standardized metrics (e.g., % inhibition at 10 µM) for cross-study comparisons .

Data Contradiction Analysis

Q. Why do melting points vary for structurally similar cyclopentane derivatives?

- Key Findings :

- Example : cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride has mp 199–202°C , while its Boc-protected analog melts at 132–134°C .

- Root cause : Hydrogen bonding and crystal packing differences due to protecting groups.

- Resolution : Compare differential scanning calorimetry (DSC) thermograms to assess polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.